

Documented Synthetic Routes for Tiazofurin

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Compound Focus: Tiazofurin

CAS No.: 60084-10-8

Cat. No.: S548867

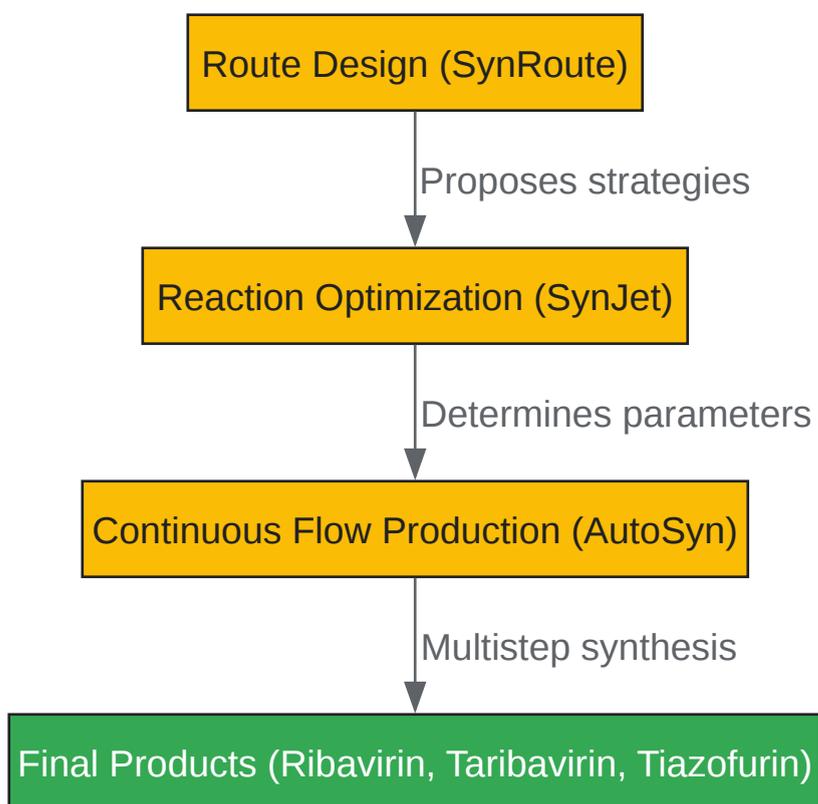
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The table below summarizes two distinct chemical strategies for synthesizing **tiazofurin**, as found in the literature.

Approach	Key Steps & Features	Starting Material	Final Product(s)	Citations
Classical Multi-step Synthesis	Multistep sequence; construction of thiazole ring via cyclocondensation of glycofuranosyl cyanides with L-cysteine ethyl ester.	D-glucose	Tiazofurin and its stereoisomers	[1]
Penicillinate Route	Transformation of a pre-assembled benzyl (2',3',5'-tri-O-benzoyl- β -D-ribofuranosyl)penicillinate.	Benzyl penicillinate derivative	Tiazofurin and N-substituted tiazofurin derivatives	[2]

Modern Automated Synthesis

A significant advancement is the fully automated synthesis using the **SynFini Suite**, which dramatically reduces production time.



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This automated platform can synthesize **tiazofurin** along with other nucleosides like ribavirin and taribavirin in a **13-hour, multistep continuous flow process**, far more efficient than traditional manual methods [3].

Synthesis of Potent Tiazofurin Analogues

Recent research focuses on designing analogues with significantly improved antitumor efficacy. One study reported synthesizing novel **tiazofurin** stereoisomers with nitrogen functionalities at specific positions, starting from D-glucose [1].

- **Key Structural Modifications:** Introduction of nitrogen functions at the C-2' or C-3' position in analogues with **d-arabino** or **d-xylo** stereochemistry [1].
- **Remarkable Potency:** Some synthesized analogues showed **remarkable antitumor activities, with IC50 values in the range of 4-7 nM**. This represents an increase in potency of **over 300-fold to 1,300-fold** compared to the parent **tiazofurin** compound against certain cancer cell lines [1].

Application Notes for Practitioners

Based on the gathered intelligence, here are key considerations for your research:

- **For Traditional Lab Synthesis:** The cited literature provides foundational routes [2], though a detailed, replicable step-by-step protocol is not fully outlined in the available excerpts. You may need to consult the original papers for complete experimental details.
- **For Efficiency and Scalability:** The automated **SynFini platform** represents the state-of-the-art, offering a rapid, reproducible, and scalable production method [3].
- **For Novel Drug Development:** Exploring **C-2' and C-3' modified stereoisomers**, particularly those with nitrogen-based functionalities, is a highly promising direction, as these modifications can yield extraordinary gains in biological activity [1].

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References

1. Structure based design, synthesis and in vitro antitumour activity of... [pubmed.ncbi.nlm.nih.gov]
2. C-nucleosides. Part 1. Preparation of tiazofurin and N-substituted... [pubs.rsc.org]
3. SynFini™ Suite Chemical Drug Discovery and Synthesis [sri.com]

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